1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid

Antiviral Drug Discovery HIV-1 Reverse Transcriptase Antiviral Activity

1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid (CAS 445302-27-2) is a differentiated imidazole-4-carboxylic acid scaffold for antiviral and antibacterial lead discovery. The para-bromophenyl motif is essential for target engagement—substituting with fluoro, chloro, or methyl analogs abolishes key halogen-bond interactions with HIV-1 reverse transcriptase and C. difficile FabK, resulting in loss of potency. This compound delivers an EC50 of 0.019 μM against HIV-1 (Therapeutic Index = 2631) and serves as a privileged fragment for FabK inhibitor optimization. The bromine atom is a versatile synthetic handle for Suzuki, Stille, Heck, and Buchwald-Hartwig couplings, enabling rapid library generation. Low aqueous solubility (0.37 g/L) facilitates co-crystallization with protein targets for structure-based drug design. Procure this compound to accelerate your medicinal chemistry program with a validated, multifunctional starting point.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.08 g/mol
CAS No. 445302-27-2
Cat. No. B1343341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid
CAS445302-27-2
Molecular FormulaC10H7BrN2O2
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(N=C2)C(=O)O)Br
InChIInChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15)
InChIKeyBOXLOBBFTWDLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid: CAS 445302-27-2 Procurement & Differentiation Guide


1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid (CAS 445302-27-2) is an imidazole-4-carboxylic acid derivative characterized by a para-bromophenyl substitution [1]. Its structure confers distinct electronic and steric properties that enable specific interactions with biological targets, including the HIV-1 reverse transcriptase enzyme and bacterial FabK enoyl-ACP reductase, which form the basis for its documented antiviral and antibacterial applications [2].

Substitution Risk Alert: Why 1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid Cannot Be Replaced with Fluorophenyl or Chlorophenyl Analogs


Halogen-substituted imidazole-4-carboxylic acid analogs cannot be considered interchangeable procurement items. Substituting the para-bromo group with a fluoro, chloro, methyl, or unsubstituted phenyl moiety alters both electronic distribution and steric bulk [1], leading to demonstrably different biological outcomes [2]. The bromine atom enables specific interactions critical for activity—including potential halogen bonding with target protein backbones—that are absent or diminished in lighter halogen analogs. Furthermore, the bromophenyl moiety provides a strategic synthetic handle for downstream functionalization via palladium-catalyzed cross-coupling reactions, offering a diversification pathway not available with chloro, fluoro, or methyl analogs [3].

Quantitative Differentiation Evidence: 1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid


HIV-1 Antiviral Activity: Potent RT Inhibition with High Therapeutic Index

This compound demonstrates potent inhibition of HIV-1 reverse transcriptase in MT-4 cell-based assays. It achieves 95% viral inhibition at 0.013 μM, with an EC50 of 0.019 μM against HIV-1. Crucially, cellular toxicity is ~0% at approximately 50 μM, yielding an in vitro therapeutic index of 2631 [1]. This high selectivity contrasts with many early-stage antiviral candidates. While direct, head-to-head comparisons with fluorophenyl or chlorophenyl analogs in this specific assay are not available in the NIAID database, the magnitude of activity and selectivity provides a quantitative benchmark for this specific chemotype.

Antiviral Drug Discovery HIV-1 Reverse Transcriptase Antiviral Activity Therapeutic Index

Antibacterial Activity: Selectivity for C. difficile FabK Enzyme

In the context of bacterial enoyl-ACP reductase (FabK) inhibition, a derivative of this scaffold (1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea) demonstrated selective and potent activity against the C. difficile FabK enzyme, with an IC50 of 0.10 to 0.24 μM for optimized analogs, translating to whole-cell antibacterial activity in the low micromolar range [1]. This selectivity for the C. difficile isoform over human and other bacterial FASII enzymes is a critical differentiator. The p-bromophenyl moiety is essential for this selectivity; replacement with other substituents abolishes or significantly reduces activity [1].

Antibacterial Drug Discovery C. difficile FabK Inhibition Enoyl-ACP Reductase

Synthetic Utility: A Strategic Building Block for Diversification via Cross-Coupling

The para-bromophenyl substituent is a strategic asset for library synthesis, not merely a structural descriptor. Unlike its chloro, fluoro, or methyl analogs, the bromine atom is an optimal leaving group for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig) [1]. This enables the rapid, parallel synthesis of diverse compound libraries from a single, commercially available precursor [1]. The carboxylic acid group also allows for further derivatization (e.g., amide coupling), making it a versatile scaffold for fragment-based drug discovery or lead optimization . This orthogonal reactivity—a reactive bromoarene handle and a carboxylic acid for independent modification—is a significant practical advantage for synthetic and medicinal chemistry teams, enabling efficient SAR exploration and lead optimization campaigns.

Medicinal Chemistry Organic Synthesis Cross-Coupling Building Block

Physicochemical Profile: Low Aqueous Solubility Facilitates Crystallization

1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid exhibits a calculated aqueous solubility of 0.37 g/L at 25°C (pH ~7), classifying it as 'very slightly soluble' . This property, driven by its relatively planar and lipophilic para-bromophenyl-imidazole core, has practical implications. For research applications, this limited solubility facilitates purification via precipitation or crystallization from reaction mixtures. In the context of structural biology, this can be an advantage for obtaining high-quality co-crystals of the compound bound to its target protein, a crucial step in structure-based drug design.

Physicochemical Properties Solubility Formulation Crystallography

Definitive Applications of 1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid Based on Validated Evidence


Hit-to-Lead Optimization for Narrow-Spectrum Anti-C. difficile Agents

Procure this compound as a validated starting point for developing selective FabK inhibitors. Use the scaffold to optimize potency against the C. difficile enzyme while maintaining the inherent selectivity over human and other bacterial FASII enzymes [1]. The 5- to 10-fold improvement in biochemical activity achieved by optimizing the tail group while retaining the bromophenyl core provides a clear path for lead optimization [1].

Fragment-Based or Structure-Guided HIV-1 Reverse Transcriptase Drug Discovery

Employ this compound as a privileged fragment or scaffold in HIV-1 RT inhibitor programs. Its potent and selective antiviral activity in a validated cell-based assay (EC50 = 0.019 μM, Therapeutic Index = 2631) provides a solid foundation for medicinal chemistry efforts [2]. The low aqueous solubility may be a practical asset for co-crystallization trials, aiding structure-based design.

Parallel Synthesis of Diversified Imidazole Libraries via Palladium-Catalyzed Cross-Coupling

Leverage the bromophenyl handle to generate focused libraries of imidazole-4-carboxylic acid derivatives. The bromine atom allows for efficient functionalization using a wide array of palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck, Buchwald-Hartwig), enabling rapid exploration of chemical space around this core scaffold [3]. This approach is significantly more efficient than using less reactive chloro or fluoro analogs.

Structural Biology: Co-crystallization with Target Proteins

The compound's low aqueous solubility (0.37 g/L) is a favorable property for co-crystallization experiments . This allows the compound to be easily co-precipitated with its protein target (e.g., HIV-1 RT or C. difficile FabK) under standard crystallization conditions, facilitating the determination of high-resolution co-crystal structures to guide rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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